molecular formula C19H15BrN2O5 B10893753 4-[(4E)-4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4E)-4-(5-bromo-2-hydroxy-3-methoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10893753
M. Wt: 431.2 g/mol
InChI Key: RRUBFPDTHGFLNW-OVCLIPMQSA-N
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Description

4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a brominated phenyl group, a methoxy group, and a pyrazole ring, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the brominated phenyl derivative. This can be achieved through bromination of 2-hydroxy-3-methoxybenzaldehyde using bromine in the presence of a suitable solvent . The resulting 5-bromo-2-hydroxy-3-methoxybenzaldehyde is then subjected to a condensation reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for bromination and condensation reactions, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide or sodium ethoxide in methanol or ethanol.

Major Products Formed

    Oxidation: Formation of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID with a carbonyl group.

    Reduction: Formation of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID.

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID involves its interaction with specific molecular targets and pathways. The brominated phenyl group and the pyrazole ring are key structural features that enable the compound to bind to enzymes and receptors, thereby modulating their activity. This can lead to the inhibition of cell proliferation in cancer cells or the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLENE]-3-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-1-YL}BENZOIC ACID is unique due to its combination of a brominated phenyl group, a methoxy group, and a pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Properties

Molecular Formula

C19H15BrN2O5

Molecular Weight

431.2 g/mol

IUPAC Name

4-[(4E)-4-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C19H15BrN2O5/c1-10-15(8-12-7-13(20)9-16(27-2)17(12)23)18(24)22(21-10)14-5-3-11(4-6-14)19(25)26/h3-9,23H,1-2H3,(H,25,26)/b15-8+

InChI Key

RRUBFPDTHGFLNW-OVCLIPMQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=C(C(=CC(=C2)Br)OC)O)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=C(C(=CC(=C2)Br)OC)O)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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